molecular formula C9H12O B13966031 3-Ethynyl-2-methylcyclohex-2-en-1-ol

3-Ethynyl-2-methylcyclohex-2-en-1-ol

Cat. No.: B13966031
M. Wt: 136.19 g/mol
InChI Key: MWSAGQSNKVHFJV-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methylcyclohex-2-en-1-ol is an organic compound with a unique structure that includes an ethynyl group, a methyl group, and a hydroxyl group attached to a cyclohexene ring

Preparation Methods

The synthesis of 3-Ethynyl-2-methylcyclohex-2-en-1-ol can be achieved through several routes. One common method involves the dehydrohalogenation of ω-halogenodienes, such as 1-(2-chlorovinyl)-2-methylcyclohexene, to obtain the desired product . Another approach includes the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-Ethynyl-2-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include chromium trioxide for oxidation and palladium catalysts for hydrogenation. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its derivatives act as antiaggregative pheromones by inhibiting the aggregation of certain insect species . The compound’s hydroxyl group and ethynyl group play crucial roles in its reactivity and interactions with biological targets.

Comparison with Similar Compounds

3-Ethynyl-2-methylcyclohex-2-en-1-ol can be compared with similar compounds such as:

The presence of the ethynyl group in this compound makes it unique and imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3-ethynyl-2-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C9H12O/c1-3-8-5-4-6-9(10)7(8)2/h1,9-10H,4-6H2,2H3

InChI Key

MWSAGQSNKVHFJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1O)C#C

Origin of Product

United States

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